molecular formula C16H15N3O3 B13631997 3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

Cat. No.: B13631997
M. Wt: 297.31 g/mol
InChI Key: FPZMABATHDNIHP-UHFFFAOYSA-N
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Description

3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a hydroxyl group at position 7, a methyl group at position 5, and a phenyl substituent at position 2. Its molecular formula is C₁₇H₁₅N₃O₃, with a molecular weight of 311.34 g/mol (calculated based on structural analogs in ).

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

3-(5-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

InChI

InChI=1S/C16H15N3O3/c1-10-12(7-8-14(20)21)16(22)19-15(18-10)13(9-17-19)11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,20,21)

InChI Key

FPZMABATHDNIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name & CAS (if available) Substituents Molecular Weight (g/mol) Key Functional Groups Reported Biological Activity References
Target Compound 7-Hydroxy, 5-methyl, 3-phenyl 311.34 Carboxylic acid, Hydroxy Not explicitly reported
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid (832135-73-6) 5,7-Dimethyl, 3-phenyl 219.24 Carboxylic acid No data
Ethyl 3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate (CAS: 1158240-94-8) 4-Fluorophenyl, 5-methyl, 7-oxo, ethyl ester 343.36 Ester, Keto Potential medicinal use (unspecified)
3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (1260379-42-7) 4-Chlorophenyl, 2-ethyl, 5-methyl, 7-oxo ~370.80 (calculated) Carboxylic acid, Chloro, Keto Discontinued; no activity specified
Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) 3,5-Dichloro-4-hydroxyphenyl or 3-chloro-4-hydroxyphenyl ~235–265 (estimated) Carboxylic acid, Chloro Antimicrobial (E. coli, S. aureus)
2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine (3a) 2-Hydroxy-5-fluorophenyl, 2-methyl, 6-phenyl ~335.34 (calculated) Hydroxy, Fluoro Antifungal (phytopathogens)

Key Findings from Comparative Analysis

Functional Group Impact on Solubility and Bioactivity :

  • The 7-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity compared to 7-oxo (e.g., ) or 7-methyl derivatives (). This may enhance water solubility but reduce membrane permeability.
  • Chlorinated derivatives () demonstrate selective antimicrobial activity, suggesting halogenation at aromatic positions enhances interactions with bacterial targets.

Structural Modifications and Pharmacological Potential: Ester vs. Antifungal Activity: Compound 3a () shows activity against phytopathogens, linked to its 2-hydroxy-5-fluorophenyl group, implying that electron-withdrawing substituents (e.g., F, Cl) enhance target binding.

Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidines are typically synthesized via multicomponent reactions () or cyclocondensation of aminopyrazoles with β-keto esters (). The target compound’s 7-hydroxy group may require protective group strategies during synthesis.

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